molecular formula C13H16O B184051 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one CAS No. 162752-17-2

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B184051
CAS No.: 162752-17-2
M. Wt: 188.26 g/mol
InChI Key: VICFYSNYODVXCU-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

A 3 neck round bottom flask fit with a thermometer, nitrogen inlet, condenser, overhead stirrer, and solids addition funnel was charged with 3-(4-t-butylphenyl)propionyl chloride (99.0 g, 0.442 mol) and methylene chloride (2.0 L). The reaction mixture was cooled to 10 C. and aluminum chloride (62.1 g, 0.466 mol) was added slowly to the reaction mixture. After allowing the reaction to warm to room temperature and stir overnight the reaction was quenched into 5% HCl/ice (1 L). The organics were washed with water (10×200 mL), filtered through celite, and dried over anhydrous sodium sulfate. The solvents were removed by rotary evaporation to yield the crude 6-t-butyl-1-indanone (109 g). 1HNMR (CDCl3, 500 MHz) δ7.79 (d, J=1.5 Hz, 1H); 7.66 (dd, JAB=2.8 Hz, 1H); 7.42 (d, J=8 Hz, 1H); 3.10 (t, J=6 Hz, 2H); 2.70 (t, J=6 Hz, 2H); 1.34 (s, 9H).
Name
3-(4-t-butylphenyl)propionyl chloride
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][C:13](Cl)=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[C:1]([C:5]1[CH:10]=[C:9]2[C:8]([CH2:11][CH2:12][C:13]2=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
3-(4-t-butylphenyl)propionyl chloride
Quantity
99 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CCC(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
62.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 3 neck round bottom flask fit with a thermometer, nitrogen inlet, condenser, overhead stirrer, and solids addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10 C
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was quenched into 5% HCl/ice (1 L)
WASH
Type
WASH
Details
The organics were washed with water (10×200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: CALCULATEDPERCENTYIELD 131%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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